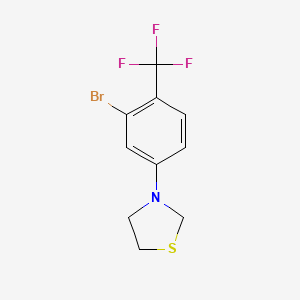

3-(3-Bromo-4-(trifluoromethyl)phenyl)thiazolidine

描述

3-(3-Bromo-4-(trifluoromethyl)phenyl)thiazolidine is a heterocyclic compound that features a thiazolidine ring substituted with a bromine and trifluoromethyl group on the phenyl ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-4-(trifluoromethyl)phenyl)thiazolidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-bromo-4-(trifluoromethyl)benzaldehyde with cysteamine hydrochloride under acidic conditions to form the thiazolidine ring. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C for several hours to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the selectivity and purity of the final product.

化学反应分析

Types of Reactions

3-(3-Bromo-4-(trifluoromethyl)phenyl)thiazolidine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The thiazolidine ring can be oxidized to form thiazolidinones or other oxidized derivatives.

Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups on the phenyl ring or the thiazolidine ring.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under controlled conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Reactions: Products include various substituted thiazolidines with different functional groups replacing the bromine atom.

Oxidation Reactions: Products include thiazolidinones and other oxidized derivatives.

Reduction Reactions: Products include reduced thiazolidine derivatives with modified functional groups.

科学研究应用

Medicinal Chemistry

The compound's structure allows for significant interactions with biological targets, making it a candidate for pharmaceutical development. Notably, the trifluoromethyl group increases lipophilicity and metabolic stability, which are desirable traits in drug design.

Research has indicated that thiazolidines and their derivatives exhibit a range of biological activities:

- Antimicrobial Properties : Compounds similar to 3-(3-Bromo-4-(trifluoromethyl)phenyl)thiazolidine have shown effectiveness against various pathogens, suggesting potential use as antimicrobial agents.

- Anticancer Activity : Some thiazolidine derivatives have been linked to selective anticancer properties, indicating that this compound may also possess similar capabilities.

- Interaction with Cystic Fibrosis Proteins : Studies have suggested that compounds with structural similarities can interact with cystic fibrosis transmembrane conductance regulator proteins, hinting at therapeutic pathways for diseases like cystic fibrosis .

Synthetic Applications

The synthesis of this compound can be achieved through various methods, highlighting its versatility in chemical research:

- Multicomponent Reactions : These reactions facilitate the formation of complex molecules efficiently, allowing for the generation of derivatives with enhanced biological activity.

- Functionalization Potential : The presence of the bromine atom provides a site for further chemical modifications, enabling the synthesis of more complex analogs that may exhibit improved properties.

Case Studies and Research Findings

Several studies have focused on the applications of thiazolidines in drug development:

- A study published in Journal of Medicinal Chemistry highlighted the synthesis of thiazolidine derivatives and their evaluation against cancer cell lines, demonstrating significant cytotoxic effects attributed to structural modifications similar to those found in this compound.

- Another research article examined the interaction of thiazolidines with various enzymes, revealing insights into their mechanism of action and potential therapeutic applications .

作用机制

The mechanism of action of 3-(3-Bromo-4-(trifluoromethyl)phenyl)thiazolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and trifluoromethyl groups enhances its binding affinity and specificity towards these targets. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .

相似化合物的比较

Similar Compounds

3-(4-Bromo-3-(trifluoromethyl)phenyl)thiazolidine: Similar structure but with different substitution pattern on the phenyl ring.

3-(3-Chloro-4-(trifluoromethyl)phenyl)thiazolidine: Chlorine atom instead of bromine, affecting its reactivity and biological activity.

3-(3-Bromo-4-(methyl)phenyl)thiazolidine: Methyl group instead of trifluoromethyl, altering its chemical properties and applications.

Uniqueness

3-(3-Bromo-4-(trifluoromethyl)phenyl)thiazolidine is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct electronic and steric properties. These features enhance its reactivity and potential as a versatile building block in organic synthesis and drug development .

生物活性

3-(3-Bromo-4-(trifluoromethyl)phenyl)thiazolidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, structure-activity relationships, and implications for future research.

Antimicrobial Properties

The compound exhibits significant antimicrobial activity. Research indicates that thiazolidine derivatives, including this compound, show effectiveness against a range of pathogens. For instance, similar compounds have demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) as low as 10 µM .

In Vitro Studies

A notable study evaluated the anticancer properties of thiazolidine derivatives against MCF7 breast cancer cell lines. The results indicated that compounds with electron-withdrawing groups, such as bromine and trifluoromethyl groups, exhibited enhanced potency. For instance, compounds related to this compound showed IC50 values significantly lower than that of cisplatin, a standard chemotherapy drug .

Table 1: IC50 Values of Thiazolidine Derivatives Against MCF7 Cells

| Compound | IC50 (µM) | Relative Potency to Cisplatin |

|---|---|---|

| 5a | 0.50 | >8-fold |

| 5b | 1.15 | >4-fold |

| Cisplatin | 4.14 | Reference |

The structure-activity relationship (SAR) analysis revealed that the presence of electron-withdrawing groups significantly enhances the anticancer activity of these compounds. For example, the introduction of a bromo group in place of a fluoro group maintained or improved potency against cancer cells .

Case Studies

Several case studies have explored the biological activity of thiazolidines:

- Study on Antimicrobial Activity : A series of thiazolidine derivatives were synthesized and tested against various bacterial strains. The presence of bromine and trifluoromethyl substituents was linked to increased antimicrobial efficacy, suggesting a potential therapeutic pathway for treating resistant infections .

- Anticancer Efficacy : In a comparative study, thiazolidine derivatives were tested against breast cancer cell lines, showing that modifications in the phenyl ring could lead to significant variations in cytotoxicity. Compounds with trifluoromethyl substitutions demonstrated particularly strong anti-proliferative effects .

常见问题

Basic Research Questions

Q. What are the standard laboratory synthesis protocols for 3-(3-Bromo-4-(trifluoromethyl)phenyl)thiazolidine?

The synthesis typically involves multi-step reactions, including bromination, trifluoromethylation, and cyclization. A common approach is:

- Step 1 : Bromination of a precursor aryl ring using reagents like CuBr₂ and tert-butyl nitrite under controlled conditions to ensure regioselectivity at the 3-position .

- Step 2 : Introduction of the trifluoromethyl group via cross-coupling reactions or electrophilic substitution, leveraging reagents such as trifluoromethyl copper complexes.

- Step 3 : Thiazolidine ring formation by reacting a primary amine with a carbonyl compound (e.g., aldehyde or ketone) in the presence of a thiocarbonyl source. For example, THF and triethylamine (Et₃N) are used as solvents and bases, respectively, with reaction progress monitored via thin-layer chromatography (TLC) .

- Purification : Column chromatography or recrystallization ensures high purity (>95%).

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

- X-ray crystallography : Provides unambiguous confirmation of molecular geometry and stereochemistry. Crystals are grown via slow evaporation in polar aprotic solvents (e.g., THF or DMF) .

- NMR spectroscopy : ¹H and ¹³C NMR resolve the thiazolidine ring protons (δ 3.5–4.5 ppm) and aryl bromine/CF₃ substituents. ¹⁹F NMR confirms the trifluoromethyl group (δ -60 to -65 ppm).

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₀H₈BrF₃NS) with exact mass matching within 5 ppm error.

Advanced Research Questions

Q. How can computational docking tools like AutoDock Vina optimize the study of this compound’s interactions with biological targets?

AutoDock Vina is employed to:

- Grid map generation : Define binding pockets using target protein structures (PDB files). The bromine and CF₃ groups are parameterized for van der Waals and electrostatic interactions.

- Multithreading : Accelerate docking simulations (e.g., 8-core CPUs reduce runtime by ~90% vs. single-core) .

- Cluster analysis : Group docking poses by root-mean-square deviation (RMSD) to identify dominant binding modes. For example, the bromine atom may occupy hydrophobic pockets, while the thiazolidine nitrogen forms hydrogen bonds.

- Validation : Compare docking scores (e.g., binding energy < -7 kcal/mol) with experimental IC₅₀ values from enzyme assays.

Q. What methodologies resolve contradictions between computational docking predictions and experimental binding data?

- Orthogonal assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) provide kinetic (e.g., kon/off) and thermodynamic (ΔG, ΔH) data to cross-validate docking results.

- Mutagenesis studies : Replace key residues in the target protein (e.g., histidine to alanine) to test predicted hydrogen-bonding interactions.

- Solvent accessibility modeling : Tools like PyMOL assess whether steric clashes or solvation effects explain discrepancies.

Q. How do microwave-assisted synthesis techniques enhance the yield and purity of this compound compared to conventional methods?

- Reaction acceleration : Microwave irradiation reduces reaction times from days to hours (e.g., cyclization completes in 2 hours vs. 3 days under conventional heating) .

- Temperature control : Precise microwave heating minimizes side reactions (e.g., over-bromination or decomposition of the CF₃ group).

- Energy efficiency : Lower overall energy consumption improves sustainability metrics (e.g., E-factor reduction by 30%).

Q. What strategies address regioselectivity challenges during bromination of the aryl ring?

- Directing groups : Use electron-withdrawing groups (e.g., nitro or CF₃) to steer bromination to the meta position relative to the CF₃ substituent .

- Catalytic systems : Pd(0) or Cu(I) catalysts enhance selectivity for C–Br bond formation at the 3-position .

- Kinetic vs. thermodynamic control : Adjust reaction temperature and solvent polarity (e.g., DMF for kinetic control at 0°C vs. toluene at reflux).

属性

IUPAC Name |

3-[3-bromo-4-(trifluoromethyl)phenyl]-1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrF3NS/c11-9-5-7(15-3-4-16-6-15)1-2-8(9)10(12,13)14/h1-2,5H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BISQGGAIXRFUSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCN1C2=CC(=C(C=C2)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrF3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。